(E)-8-(4-Methoxy-2,5-dimethylstyryl)-7-methyl-1,3-dipropylxanthine

Adenosine A2A receptor Radioligand binding Parkinson's disease

The compound (E)-8-(4-Methoxy-2,5-dimethylstyryl)-7-methyl-1,3-dipropylxanthine (CAS 151539-39-8) is a synthetic 8-styrylxanthine derivative functioning as an adenosine A2A receptor antagonist. It belongs to the class of 1,3-dipropyl-7-methylxanthines, structurally characterized by a methoxy-dimethylphenyl styryl group at the C8 position.

Molecular Formula C23H30N4O3
Molecular Weight 410.5 g/mol
CAS No. 151539-39-8
Cat. No. B234360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-8-(4-Methoxy-2,5-dimethylstyryl)-7-methyl-1,3-dipropylxanthine
CAS151539-39-8
Synonyms8-[(E)-2-(4-methoxy-2,5-dimethyl-phenyl)ethenyl]-7-methyl-1,3-dipropyl -purine-2,6-dione
Molecular FormulaC23H30N4O3
Molecular Weight410.5 g/mol
Structural Identifiers
SMILESCCCN1C2=C(C(=O)N(C1=O)CCC)N(C(=N2)C=CC3=C(C=C(C(=C3)C)OC)C)C
InChIInChI=1S/C23H30N4O3/c1-7-11-26-21-20(22(28)27(12-8-2)23(26)29)25(5)19(24-21)10-9-17-13-16(4)18(30-6)14-15(17)3/h9-10,13-14H,7-8,11-12H2,1-6H3/b10-9+
InChIKeyNYAGDHMTEWNZRA-MDZDMXLPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

151539-39-8 Procurement Guide: A2A-Selective 8-Styrylxanthine for Parkinsonian Research


The compound (E)-8-(4-Methoxy-2,5-dimethylstyryl)-7-methyl-1,3-dipropylxanthine (CAS 151539-39-8) is a synthetic 8-styrylxanthine derivative functioning as an adenosine A2A receptor antagonist [1]. It belongs to the class of 1,3-dipropyl-7-methylxanthines, structurally characterized by a methoxy-dimethylphenyl styryl group at the C8 position. This precise substitution pattern is critical for its pharmacological profile, as minor modifications to the styryl ring can shift receptor selectivity between adenosine A1 and A2A subtypes [2]. The compound appears in the patent literature as a therapeutic agent for Parkinson's disease, where A2A receptor blockade has been shown to alleviate motor deficits without the dyskinesia associated with L-DOPA therapy [3].

Why 8-Styrylxanthines Cannot Be Interchanged: Structural Basis for A2A Selectivity of CAS 151539-39-8


The adenosine receptor antagonist activity of 8-styrylxanthines is exquisitely sensitive to the substitution pattern on both the styryl ring and the N1/N3 alkyl groups [1]. Replacement of the 4-methoxy-2,5-dimethylphenyl group with other styryl substituents (e.g., 3,4-dimethoxy or 4-chloro) alters the Ki ratio between A1 and A2A receptors, potentially compromising the desired A2A-selective profile [2]. Similarly, swapping the 1,3-dipropyl groups for diethyl or dimethyl congeners can dramatically change in vivo anti-cataleptic potency, as demonstrated in rodent Parkinson's models [3]. Thus, generic substitution with an in-class styrylxanthine without controlling for these precise structural features risks losing both target selectivity and therapeutic efficacy.

Quantitative Differentiation Evidence for CAS 151539-39-8 vs. Nearest Xanthine Analogs


A2A Receptor Binding Affinity: 151539-39-8 vs. Theophylline

The target compound demonstrates potent adenosine A2A receptor antagonism characteristic of the 8-styrylxanthine class. In the seminal structure-activity relationship study by Shimada et al., (E)-8-styrylxanthines bearing a 1,3-dipropyl-7-methyl substitution consistently exhibited nanomolar-range Ki values at the rat brain A2A receptor, whereas the non-styryl xanthine theophylline (1,3-dimethylxanthine) showed only micromolar affinity (Ki approximately 10–20 µM at A2A) [1]. The presence of a methoxy group on the styryl phenyl ring, as in CAS 151539-39-8, was specifically associated with enhanced A2A binding compared to unsubstituted styryl analogs, though exact Ki values for the 4-methoxy-2,5-dimethyl variant were reported within a broader series where analogous compounds exhibited Ki values ranging from approximately 5 to 80 nM at the rat striatal A2A receptor [1]. Preclinical studies cited in the Parkinson's patent family indicate that compounds with this general substitution pattern achieved statistically significant reversal of haloperidol-induced catalepsy in mice at doses of 1–10 mg/kg orally, a functional readout of A2A antagonism in vivo [2].

Adenosine A2A receptor Radioligand binding Parkinson's disease

Subtype Selectivity: A2A vs. A1 Receptor Discrimination

The 8-styryl substitution pattern of CAS 151539-39-8 is designed to confer selectivity for the A2A receptor over the A1 receptor. Structure-activity relationship data from Shimada et al. (1992) demonstrate that 1,3-dipropyl-7-methyl-8-styrylxanthines typically exhibit A2A/A1 selectivity ratios ranging from approximately 10 to 100-fold, depending on the styryl ring substituents [1]. In contrast, the related A1-selective antagonist DPCPX (8-cyclopentyl-1,3-dipropylxanthine) displays an inverse selectivity profile: DPCPX has a Ki of approximately 0.5 nM at A1 and ~300 nM at A2A, yielding an A1/A2A selectivity of roughly 600-fold [2]. The C8 styryl group of CAS 151539-39-8 therefore flips the pharmacological selectivity from A1-preferring (characteristic of 8-cyclopentyl or 8-unsubstituted dipropylxanthines) to A2A-preferring, a distinction critical for applications targeting striatal A2A receptors in Parkinson's disease models [3].

Adenosine receptor selectivity A1/A2A ratio Styrylxanthine SAR

Wittig Reaction E-Stereochemistry: Geometric Isomer Purity of 151539-39-8

The compound is synthesized with a defined (E)-configuration at the exocyclic double bond connecting the xanthine C8 to the styryl phenyl ring. Nuclear magnetic resonance (NMR) data for the compound confirm the (E)-stereochemistry via the characteristic trans coupling constant (J = 15.5–16.5 Hz) of the olefinic protons, as observed in the structurally characterized congener (E)-1,3-dipropyl-8-(3,4-dimethoxystyryl)-7-methylxanthine [1]. The stereochemistry is pharmacologically critical: photoisomerization of (E)-8-styrylxanthines to the (Z)-isomer results in a loss of adenosine A2A receptor binding affinity by more than 10-fold, as demonstrated for the 3,4-dimethoxystyryl analog [1]. CAS 151539-39-8 is reported by chemical suppliers with the explicit (E)-designation, indicating stereochemical integrity [2]. This contrasts with 8-styrylxanthine samples of unspecified geometry, which may contain variable proportions of the inactive (Z)-isomer.

Stereochemistry Wittig reaction E/Z isomerism

Patent-Cited Functional Efficacy: Anti-Cataleptic Activity in Parkinson's Disease Models

US Patent 5,587,378 explicitly exemplifies compounds within the structural genus encompassing CAS 151539-39-8 and reports their anti-cataleptic activity in the haloperidol-induced catalepsy model in mice, a standard preclinical test for antiparkinsonian efficacy [1]. In this model, compounds of the 1,3-dipropyl-7-methyl-8-styrylxanthine class significantly reduced catalepsy duration at oral doses of 1–10 mg/kg, with the 4-methoxy-2,5-dimethylphenyl variant specifically claimed as a preferred embodiment [1]. This represents a functional in vivo differentiation from first-generation methylxanthines such as theophylline, which at comparable or higher doses primarily produces phosphodiesterase inhibition and adenosine receptor blockade with lower A2A selectivity, and lacks specific patent protection for antiparkinsonian use [2]. Moreover, the A2A antagonist mechanism spares dopaminergic neurons from the pulsatile stimulation that underlies L-DOPA-induced dyskinesia, as demonstrated with the structurally related clinical candidate istradefylline (KW-6002) in MPTP-treated primates [3].

Anti-cataleptic activity Parkinson's disease model Haloperidol-induced catalepsy

Lipophilicity-Driven CNS Penetration: cLogP Comparison of 151539-39-8 vs. Istradefylline

The computed XLogP3-AA value for CAS 151539-39-8 is 4.4, as reported by PubChem [1]. This lipophilicity falls within the optimal range for central nervous system (CNS) drug candidates (typically cLogP 2–5) and is comparable to the clinically approved A2A antagonist istradefylline (KW-6002), which has a calculated cLogP of approximately 3.2 [2]. The higher lipophilicity of CAS 151539-39-8 relative to istradefylline is attributable to the 4-methoxy-2,5-dimethylphenyl substitution, which increases the hydrophobic surface area compared to the 3,4-dimethoxyphenyl group of istradefylline. This difference may translate to distinct brain-to-plasma partitioning characteristics or tissue distribution profiles, which are parameters of direct relevance when selecting a tool compound for in vivo CNS pharmacology studies [3].

Lipophilicity Blood-brain barrier penetration CNS drug design

Patent Scope: 151539-39-8 as a Preferred Embodiment in Parkinson's Disease IP

CAS 151539-39-8 falls within the specifically claimed genus of US Patent 5,587,378, where it is encompassed by Markush structures that define the 8-styrylxanthine class with methoxy- and methyl-substituted phenyl rings as preferred embodiments [1]. This patent, assigned to Kyowa Hakko Kogyo Co., Ltd., explicitly claims methods of treating Parkinson's disease using xanthine derivatives with (E)-configuration at C8 and specifies that the substituents on the benzene ring are methoxy or methyl [1]. A second patent family (US 5,484,920, EP 0590919) claims the same structural class for antidepressant applications [2]. This dual-indication patent coverage distinguishes CAS 151539-39-8 from non-styryl xanthine analogs such as DMPX (3,7-dimethyl-1-propargylxanthine), which, despite having A2A antagonist activity, lacks the specific styryl pharmacophore that defines the patent estate for antiparkinsonian use [3]. Researchers and industrial users seeking freedom-to-operate in A2A antagonist development must therefore differentiate between the 8-styrylxanthine and non-styryl chemical spaces.

Intellectual property Parkinson's disease patent Composition of matter

Priority Application Scenarios for Procuring CAS 151539-39-8 in A2A Receptor Research


Parkinson's Disease Preclinical Efficacy Studies Requiring A2A-Selective Antagonism

CAS 151539-39-8 is the appropriate selection for rodent or non-human primate Parkinson's disease models where selective blockade of striatal A2A receptors is required to reverse motor deficits without eliciting dyskinesia. The compound's structural class is patent-validated for anti-cataleptic activity at oral doses of 1–10 mg/kg in mice [1], and the (E)-styryl configuration ensures retention of A2A binding affinity critical for in vivo target engagement [2].

Adenosine Receptor Subtype Selectivity Profiling Panels

This compound serves as a representative A2A-preferring 8-styrylxanthine in selectivity panels comparing A1, A2A, A2B, and A3 receptor binding. Its predicted A2A/A1 selectivity of 10–100 provides a benchmark for distinguishing between A1-biased antagonists (e.g., DPCPX) and dual A1/A2A ligands [3].

Structure-Activity Relationship (SAR) Studies on 8-Styrylxanthine Pharmacophores

As an analog bearing the 4-methoxy-2,5-dimethylphenyl substitution pattern, CAS 151539-39-8 fills a specific node in the styryl ring SAR matrix. Researchers can use it to probe the effect of 2,5-dimethyl substitution combined with 4-methoxy on A2A affinity and selectivity, compared directly with the 3,4-dimethoxy analog (istradefylline precursor) or the 3,4,5-trimethoxy variant [4].

CNS Drug Development Programs Evaluating Freedom-to-Operate in A2A Antagonist Space

Procurement of CAS 151539-39-8 is strategically relevant for industrial medicinal chemistry teams conducting competitive landscape analyses. Its coverage under US 5,587,378 as a preferred styrylxanthine embodiment allows teams to benchmark their own A2A antagonist candidates against the patent-defined chemical space for antiparkinsonian and antidepressant indications [5].

Quote Request

Request a Quote for (E)-8-(4-Methoxy-2,5-dimethylstyryl)-7-methyl-1,3-dipropylxanthine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.